H-8 dihydrochloride

Description

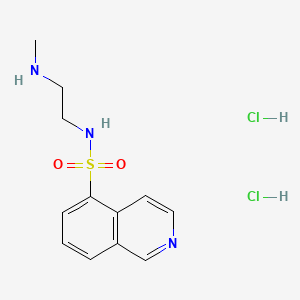

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLZYZEVNCZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017099 | |

| Record name | H 8 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113276-94-1 | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-(methylamino)ethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H 8 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-8 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-8 dihydrochloride is a synthetic, cell-permeable, and reversible isoquinolinesulfonamide derivative that functions as a potent inhibitor of several protein kinases.[1][2][3] Its ability to competitively block the ATP-binding site of these enzymes makes it a valuable tool for dissecting cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target profile, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of protein kinases.[1][2] This mode of action is characteristic of many small-molecule kinase inhibitors. By occupying the ATP-binding pocket, H-8 prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby blocking the phosphorylation event and inhibiting the kinase's catalytic activity.

Target Profile and Quantitative Data

This compound is primarily recognized as a potent inhibitor of cyclic nucleotide-dependent protein kinases, namely Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][4][5] However, it also exhibits inhibitory activity against other kinases, albeit with lower potency. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial metrics for understanding the compound's selectivity and potency.

| Target Kinase | Ki (µM) | IC50 (µM) | Reference |

| Protein Kinase G (PKG) | 0.48 | - | [4][5] |

| Protein Kinase A (PKA) | 1.2 | - | [1][4][5] |

| Protein Kinase C (PKC) | 15 | - | [1][4][5] |

| Myosin Light Chain Kinase (MLCK) | 68 | - | [1][4][5] |

| Cyclin H/Cdk7 | - | 6.2 | [4] |

| Cyclin C/Cdk8 | - | 47 | [4] |

Impact on Cellular Signaling Pathways

The primary mechanism of action of this compound, through the inhibition of PKA and PKG, has significant implications for various cellular signaling pathways. These kinases are central to pathways regulated by cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively.

PKA Signaling Pathway

PKA is a key effector of cAMP signaling. Upon binding of an agonist to a G-protein coupled receptor (GPCR), adenylyl cyclase is activated, leading to an increase in intracellular cAMP levels. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth. This compound directly inhibits the catalytic activity of PKA, thereby attenuating all downstream signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

H-8 Dihydrochloride: A Technical Guide to its Function as a Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-8 dihydrochloride is a synthetic, cell-permeable, and reversible isoquinolinesulfonamide derivative that functions as a potent, ATP-competitive inhibitor of cyclic nucleotide-dependent protein kinases. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and its application in cellular and biochemical research. Detailed experimental protocols and quantitative data are presented to facilitate its use in laboratory settings.

Introduction

This compound is a widely utilized pharmacological tool for investigating the roles of Protein Kinase A (PKA) and Protein Kinase G (PKG) in various signal transduction pathways. Its ability to readily cross cell membranes and competitively block the ATP-binding site of these kinases makes it an invaluable reagent for dissecting cellular processes regulated by cyclic AMP (cAMP) and cyclic GMP (cGMP). This guide will explore the inhibitory profile of this compound, its effects on key signaling cascades, and provide detailed methodologies for its application in research.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic subunit of protein kinases. This reversible inhibition prevents the transfer of the gamma-phosphate from ATP to serine or threonine residues on substrate proteins, thereby blocking downstream signaling events.

Quantitative Data: Inhibitory Profile

The inhibitory potency of this compound varies across different protein kinases. The table below summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key kinases. This data is crucial for designing experiments with appropriate concentrations to achieve selective inhibition.

| Kinase Target | Inhibitory Constant (Ki) | IC50 |

| Protein Kinase A (PKA) | 1.2 µM | - |

| Protein Kinase G (PKG) | 0.48 µM | - |

| Protein Kinase C (PKC) | 15 µM | - |

| Myosin Light Chain Kinase (MLCK) | 68 µM | - |

| cGMP-dependent Protein Kinase | 0.48 µM | - |

| cAMP-dependent Protein Kinase | 1.2 µM | - |

| Cyclin H/Cdk7 | - | 6.2 µM |

| Cyclin C/Cdk8 | - | 47 µM |

Signaling Pathways Modulated by this compound

By inhibiting PKA and PKG, this compound can modulate a wide array of cellular signaling pathways that are critical for various physiological processes.

PKA Signaling Pathway

The cAMP/PKA signaling pathway is a central regulator of metabolism, gene expression, and cell growth. This compound can be used to investigate the roles of PKA in these processes by blocking the phosphorylation of its downstream targets.

PKG Signaling Pathway

The cGMP/PKG signaling pathway plays a crucial role in smooth muscle relaxation, platelet aggregation, and neuronal function. This compound can be employed to elucidate the specific functions of PKG in these contexts.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on a specific kinase in a cell-free system.

Materials:

-

Purified recombinant kinase (e.g., PKA, PKG)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO or water)

-

ATP (γ-32P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate

-

Scintillation counter or plate reader

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated γ-32P-ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if this compound induces apoptosis in a cell population.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Western Blot Analysis of Substrate Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of specific PKA or PKG substrates within cells.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies specific for the phosphorylated and total forms of the substrate of interest (e.g., phospho-CREB, phospho-VASP)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Conclusion

This compound is a versatile and potent inhibitor of PKA and PKG, making it an essential tool for researchers investigating cyclic nucleotide-dependent signaling pathways. By understanding its mechanism of action, inhibitory profile, and applying the detailed experimental protocols provided in this guide, scientists can effectively utilize this compound to unravel the complex roles of these kinases in cellular function and disease. As with any pharmacological inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.

H-8 Dihydrochloride: A Technical Guide to its Inhibition of cGMP-Dependent Protein Kinase (PKG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-8 dihydrochloride is a widely utilized cell-permeable and reversible protein kinase inhibitor with significant activity against cyclic nucleotide-dependent protein kinases, including cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA). As an ATP-competitive inhibitor, it serves as a valuable tool in elucidating the physiological and pathological roles of these kinases in cellular signaling. This technical guide provides an in-depth overview of this compound, with a core focus on its interaction with PKG. It includes a comprehensive summary of its inhibitory profile, detailed experimental protocols for assessing its activity, and a visual representation of the cGMP-PKG signaling pathway and associated experimental workflows.

Introduction to this compound

This compound, with the chemical name N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a synthetic isoquinolinesulfonamide derivative.[1] Its cell permeability allows it to be used in both in vitro and cellular assays to probe the functions of target kinases.[2][3] The primary mechanism of action for this compound is its reversible and competitive inhibition at the ATP-binding site of its target kinases.[2][4][5]

Chemical Structure:

-

Molecular Formula: C₁₂H₁₅N₃O₂S · 2HCl[1]

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibition of PKG and PKA, with moderate activity against other kinases such as Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial for designing experiments and interpreting results.

| Kinase Target | Inhibition Constant (Ki) (µM) | IC50 (µM) |

| cGMP-dependent Protein Kinase (PKG) | 0.48[6] | - |

| cAMP-dependent Protein Kinase (PKA) | 1.2[6] | - |

| Protein Kinase C (PKC) | 15[6] | - |

| Myosin Light Chain Kinase (MLCK) | 68[6] | - |

| Cyclin C/Cdk8 | - | 47[6] |

| Cyclin H/Cdk7 | - | 6.2[6] |

The cGMP-PKG Signaling Pathway and Inhibition by H-8

The cGMP-PKG signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[3] The pathway is initiated by the synthesis of cyclic guanosine monophosphate (cGMP) by guanylate cyclases. cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream substrate proteins on serine and threonine residues.[3]

This compound exerts its effect by competing with ATP for the catalytic subunit of PKG, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.

Experimental Protocols

The following protocols are representative methodologies for assessing the inhibitory effect of this compound on PKG.

In Vitro PKG Kinase Assay (Representative Protocol)

This protocol outlines a non-radioactive, luminescence-based assay to measure the in vitro inhibition of PKG by this compound using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

Objective: To determine the IC50 value of this compound for PKG.

Materials:

-

Recombinant human PKG enzyme

-

PKG substrate peptide

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

Prepare serial dilutions of this compound in the kinase reaction buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare a solution of recombinant PKG and substrate peptide in kinase reaction buffer.

-

Prepare the ATP solution in kinase reaction buffer at a concentration that is at or below the Km of PKG for ATP.

-

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[1][4][7]

-

-

Kinase Reaction:

-

To each well of the plate, add the this compound dilutions (or vehicle control).

-

Add the PKG enzyme and substrate peptide solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

-

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal (proportional to ADP produced) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular PKG Activity Assay (Representative Protocol)

This protocol describes a method to assess the ability of this compound to inhibit PKG activity within a cellular context by measuring the phosphorylation of a known PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP), using Western blotting.

Objective: To determine the effect of this compound on PKG-mediated VASP phosphorylation in cultured cells.

Materials:

-

Cultured cells known to express PKG (e.g., vascular smooth muscle cells, platelets).

-

Cell culture medium and supplements.

-

This compound.

-

A cGMP analog to stimulate PKG activity (e.g., 8-Bromo-cGMP).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a cGMP analog (e.g., 100 µM 8-Bromo-cGMP) for a short period (e.g., 10-15 minutes) to activate PKG.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total VASP to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-VASP and total VASP using densitometry software.

-

Normalize the phospho-VASP signal to the total VASP signal for each sample.

-

Compare the normalized phospho-VASP levels in H-8-treated cells to the stimulated control to determine the extent of inhibition.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of cGMP-dependent protein kinase in various cellular processes. Its ATP-competitive nature and cell permeability make it suitable for a range of in vitro and cellular studies. This guide provides the essential technical information, including its inhibitory profile and representative experimental protocols, to aid researchers in effectively utilizing this compound for their studies on PKG signaling. Careful consideration of its selectivity profile is necessary for the accurate interpretation of experimental results.

References

- 1. promega.com [promega.com]

- 2. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. ulab360.com [ulab360.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Measure Small GTPase Activation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. worldwide.promega.com [worldwide.promega.com]

H-8 Dihydrochloride: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-8 dihydrochloride is a seminal compound in the field of protein kinase research. As a member of the isoquinolinesulfonamide family of inhibitors, its discovery was a pivotal moment in the development of tools to probe the function of serine/threonine kinases. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies and for those interested in the history of protein kinase inhibitors.

Introduction

This compound, chemically known as N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases.[1][2] Its discovery in the early 1980s by a team of Japanese researchers led by Dr. Hiroyoshi Hidaka marked a significant advancement in the ability to pharmacologically dissect cellular signaling pathways.[2] H-8 exhibits potent inhibition of cyclic nucleotide-dependent protein kinases, namely protein kinase A (PKA) and protein kinase G (PKG), with moderate activity against protein kinase C (PKC) and myosin light chain kinase (MLCK).[2] This profile has made it a widely used tool to investigate the physiological roles of these kinases in a multitude of cellular processes.

Discovery and History

The story of this compound begins with the study of naphthalenesulfonamide derivatives as calmodulin antagonists.[2] Hidaka and his colleagues observed that while these compounds inhibited calmodulin, they also affected the activity of several protein kinases at higher concentrations.[2] This led to the hypothesis that modifying the aromatic ring system could shift the selectivity of these compounds away from calmodulin and towards protein kinases.

The pivotal moment came with the replacement of the naphthalene ring with an isoquinoline moiety. This structural change resulted in a new class of compounds, the isoquinolinesulfonamides, which had lost their calmodulin inhibitory activity but retained and, in some cases, gained potent protein kinase inhibitory properties.[2] Through systematic structure-activity relationship (SAR) studies, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide, designated H-8, was identified as a particularly potent inhibitor of cyclic nucleotide-dependent protein kinases.[2]

Subsequent research by Hagiwara et al. in 1987 further elucidated the mechanism of action of H-8.[1] Their work demonstrated that H-8 binds directly to the active site of the catalytic subunit of PKA, competing with ATP for binding.[1] This competitive inhibition is a hallmark of the H-series of protein kinase inhibitors and was a key finding in understanding how these small molecules could achieve their inhibitory effects.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride |

| Synonyms | This compound, Protein Kinase Inhibitor H-8 |

| CAS Number | 113276-94-1 |

| Molecular Formula | C₁₂H₁₅N₃O₂S · 2HCl |

| Molecular Weight | 338.3 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and dimethylformamide. |

Mechanism of Action and Selectivity

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of protein kinases.[1][2] The isoquinoline ring of H-8 occupies the adenine binding pocket of the kinase, while the sulfonamide group and the ethylamino side chain make additional contacts within the active site. This mode of binding is reversible, allowing for the inhibitor to be washed out of cellular systems.

The selectivity of H-8 is a critical aspect of its utility as a research tool. It displays a clear preference for cyclic nucleotide-dependent protein kinases over other classes of kinases. The available quantitative data on its inhibitory activity is summarized in the table below.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

| Kinase | Ki (μM) | IC50 (μM) |

| PKA (cAMP-dependent protein kinase) | 1.2[2] | |

| PKG (cGMP-dependent protein kinase) | 0.48[2] | |

| PKC (Protein Kinase C) | 15[2] | |

| MLCK (Myosin Light Chain Kinase) | 68[2] | |

| Cdk7/cyclin H | 6.2 | |

| Cdk8/cyclin C | 47 |

Data compiled from multiple sources. Ki values were determined by Dixon plot analysis, and IC50 values were determined from dose-response curves.

Signaling Pathways Modulated by this compound

This compound is a valuable tool for dissecting signaling pathways that are regulated by PKA, PKG, PKC, and MLCK. Below are diagrams of these pathways, highlighting the point of inhibition by H-8.

Caption: PKA Signaling Pathway Inhibition by H-8.

Caption: PKG Signaling Pathway Inhibition by H-8.

Caption: PKC Signaling Pathway Inhibition by H-8.

Caption: MLCK Signaling Pathway Inhibition by H-8.

Experimental Protocols

In Vitro Protein Kinase Inhibition Assay

This protocol is adapted from the methods described in the original paper by Hidaka et al. (1984).[2]

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

-

Purified protein kinase (PKA, PKG, PKC, or MLCK)

-

Specific peptide or protein substrate for the kinase

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Activators (as required for specific kinases, e.g., cAMP for PKA, cGMP for PKG, Ca²⁺/phosphatidylserine/diacylglycerol for PKC, Ca²⁺/calmodulin for MLCK)

-

Phosphocellulose paper (e.g., P81)

-

75 mM Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, the specific substrate, and any necessary activators.

-

Add the inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Add the kinase: Add the purified protein kinase to each tube and pre-incubate for 5-10 minutes at 30°C.

-

Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubate: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper strip and immediately placing it in a beaker of 75 mM phosphoric acid.

-

Wash the paper: Wash the phosphocellulose paper strips three times with 75 mM phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed paper strips into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Dixon plot analysis with varying substrate concentrations.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on cell proliferation.

Caption: Workflow for Cell-Based Proliferation (MTT) Assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the H-8 solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest H-8 concentration).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each H-8 concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Synthesis

The synthesis of this compound involves the reaction of 5-isoquinolinesulfonyl chloride with N-methylethylenediamine.

Caption: Synthesis of this compound.

A detailed protocol for the synthesis of the precursor, 5-isoquinolinesulfonyl chloride, can be found in the literature. The subsequent reaction with N-methylethylenediamine is a standard nucleophilic acyl substitution. The final step involves treatment with hydrochloric acid to form the dihydrochloride salt, which improves the compound's solubility and stability.

Conclusion

This compound has a rich history as a foundational tool in protein kinase research. Its discovery opened the door to the pharmacological manipulation of key signaling pathways, enabling countless studies into the roles of PKA, PKG, PKC, and MLCK in cellular function. While more selective inhibitors for these kinases are now available, H-8 remains a valuable compound for certain applications and serves as a classic example of a rationally designed enzyme inhibitor. This technical guide provides the essential information for researchers to effectively utilize this compound in their experiments and to appreciate its historical significance in the field of signal transduction.

References

H-8 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of H-8 dihydrochloride, a pivotal tool in kinase research. This document details its inhibitory effects on key signaling pathways and provides structured data and methodologies for its application in experimental settings.

Chemical Structure and Properties

This compound, with the CAS number 113276-94-1, is an isoquinolinesulfonamide derivative.[1] Its chemical structure is characterized by a naphthalene scaffold, which provides a planar and hydrophobic surface for binding to kinase targets. The presence of a primary amino group, which is formulated as a dihydrochloride salt, confers water solubility to the molecule.[2]

Chemical Name: N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride[1]

Molecular Formula: C₁₂H₁₅N₃O₂S·2HCl[2]

Molecular Weight: 338.25 g/mol

Appearance: White to off-white crystalline solid

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 213-215 °C (decomposes) | [2] |

| Solubility | Soluble in DMSO and 100% ethanol (slightly). Water solubility is enhanced by the dihydrochloride salt form. | [3] |

| Storage | Store at -20°C, sealed away from moisture. | [4] |

Mechanism of Action and Kinase Selectivity

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of several protein kinases.[4] It primarily targets cyclic nucleotide-dependent protein kinases, exhibiting potent inhibition of Protein Kinase A (PKA) and Protein Kinase G (PKG). It also demonstrates inhibitory activity against Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK), albeit at higher concentrations.

The inhibitory constants (Ki) of this compound against its primary targets are summarized below:

| Target Kinase | Ki (µM) | Reference |

| Protein Kinase A (PKA) | 1.2 | [1] |

| Protein Kinase G (PKG) | 0.48 | [1] |

| Protein Kinase C (PKC) | 15 | [1] |

| Myosin Light Chain Kinase (MLCK) | 68 | [1] |

Signaling Pathways

This compound is a valuable tool for dissecting the roles of PKA, PKG, PKC, and MLCK in various cellular processes. The following diagrams illustrate the points of inhibition by H-8 within these key signaling pathways.

PKA Signaling Pathway

The PKA signaling cascade is initiated by the binding of cyclic AMP (cAMP), which leads to the activation of the PKA catalytic subunit. Activated PKA then phosphorylates a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth. This compound directly inhibits the catalytic activity of PKA.

PKG Signaling Pathway

Similar to the PKA pathway, the PKG signaling cascade is activated by its corresponding cyclic nucleotide, cGMP. PKG plays a crucial role in smooth muscle relaxation, platelet aggregation, and other physiological processes. This compound effectively inhibits the kinase activity of PKG.

PKC Signaling Pathway

The activation of Protein Kinase C (PKC) is more complex, often involving diacylglycerol (DAG) and intracellular calcium. PKC isoforms are involved in a wide array of cellular functions, including cell proliferation, differentiation, and apoptosis. This compound can inhibit PKC, although with a lower potency compared to PKA and PKG.

MLCK Signaling Pathway

Myosin Light Chain Kinase (MLCK) is a calcium/calmodulin-dependent protein kinase that plays a central role in smooth muscle contraction by phosphorylating the regulatory light chain of myosin II. This compound is a known inhibitor of MLCK.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound. Specific parameters may require optimization based on the kinase, substrate, and assay platform used.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic luminescent kinase assay that measures ATP consumption.

Objective: To determine the IC₅₀ value of this compound against a target kinase.

Materials:

-

Purified recombinant target kinase (e.g., PKA, PKG, PKC, or MLCK)

-

Specific peptide substrate for the target kinase

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay System (or equivalent)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Kinase assay buffer

-

This compound at various concentrations (include a vehicle control).

-

Target kinase solution.

-

-

Initiation of Reaction: Add a solution containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay for PKA Inhibition (CRE-Luciferase Reporter Assay)

This protocol utilizes a reporter gene assay to measure the inhibition of the PKA signaling pathway in living cells.

Objective: To assess the ability of this compound to inhibit PKA-mediated gene transcription.

Materials:

-

Cells stably or transiently transfected with a CRE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

This compound.

-

Forskolin (or other adenylyl cyclase activator).

-

Luciferase assay reagent.

-

White, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the CRE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.

-

Pathway Stimulation: Stimulate the PKA pathway by adding forskolin to the wells. Incubate for an additional 4-6 hours.

-

Cell Lysis and Luciferase Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase assay reagent to each well.

-

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percent inhibition of forskolin-stimulated luciferase activity for each concentration of this compound. Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of a kinase inhibitor like this compound.

This guide serves as a foundational resource for the application of this compound in kinase research. For specific experimental designs, further consultation of peer-reviewed literature is recommended.

References

An In-depth Technical Guide to the Cell Permeability of H-8 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of H-8 dihydrochloride, focusing on its cell permeability, mechanism of action as a protein kinase inhibitor, and the experimental protocols used to assess these characteristics.

Introduction

This compound is an isoquinolinesulfonamide derivative widely recognized in cell biology and pharmacology as a cell-permeable and reversible protein kinase inhibitor.[1][2] It competitively binds to the ATP-binding site of several serine/threonine kinases, making it a valuable tool for dissecting a variety of cellular signaling pathways.[1][3] Its ability to cross the cell membrane is fundamental to its utility as a research chemical, allowing for the study of kinase function in intact cellular systems. This guide will detail the known properties of this compound, its inhibitory profile, and the methodologies for evaluating its cellular uptake.

Physicochemical and Inhibitory Properties

The cell permeability of a compound is influenced by its physicochemical characteristics. This compound's properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide, dihydrochloride | [2][3] |

| Synonyms | Protein Kinase Inhibitor H-8 | [2][3] |

| Molecular Formula | C₁₂H₁₅N₃O₂S · 2HCl | [2][3] |

| Molecular Weight | 338.3 g/mol | [2][3] |

| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | [3] |

| Purity | ≥98% |[4] |

H-8 is a potent inhibitor of cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), and shows moderate activity against other kinases.[3][4]

Table 2: Kinase Inhibitory Profile of H-8

| Target Kinase | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

|---|---|---|

| Protein Kinase G (PKG) | Kᵢ = 0.48 µM | [3][4] |

| Protein Kinase A (PKA) | Kᵢ = 1.2 µM | [3][4] |

| Cyclin H/Cdk7 | IC₅₀ = 6.2 µM | [3] |

| Protein Kinase C (PKC) | Kᵢ = 15 µM | [3][4] |

| Cyclin C/Cdk8 | IC₅₀ = 47 µM | [3] |

| Myosin Light Chain Kinase (MLCK) | Kᵢ = 68 µM |[3][4] |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effects by competing with ATP for the kinase's active binding site. This prevents the phosphorylation of target substrate proteins, thereby blocking downstream signaling events.

References

H-8 Dihydrochloride: A Technical Guide to its ATP-Competitive Inhibition of Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative that acts as a reversible, ATP-competitive inhibitor of several protein kinases. It is a valuable tool for studying signal transduction pathways mediated by these enzymes. This document provides an in-depth technical guide on the core mechanism of this compound, focusing on its ATP-competitive inhibition. It includes a compilation of its inhibitory constants, a detailed, generalized experimental protocol for assessing its activity, and visual representations of its mechanism and relevant signaling pathways.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site on the catalytic domain of protein kinases.[1][2] Structurally, H-8 mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase. By occupying this site, it prevents the binding of ATP, which is essential for the phosphotransferase reaction, thereby inhibiting the phosphorylation of substrate proteins. This competitive and reversible mode of action makes H-8 a useful tool for dissecting the roles of specific kinases in cellular processes.

The isoquinolinesulfonamide group is a key feature of H-8 and related inhibitors, contributing to their interaction with the kinase active site.[3] The specificity of H-8 for different kinases is determined by the unique amino acid residues that line the ATP-binding pocket of each enzyme, which can influence the binding affinity of the inhibitor.

Quantitative Inhibitory Activity

The potency of this compound against various protein kinases is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[4] The Ki value is a more absolute measure of binding affinity, independent of substrate concentration.

The following tables summarize the reported inhibitory data for this compound against a panel of protein kinases.

Table 1: Inhibition Constants (Ki) of this compound for Various Protein Kinases

| Kinase | Ki (µM) |

| Protein Kinase A (PKA) | 1.2[3] |

| cGMP-dependent Protein Kinase (PKG) | 0.48[3] |

| Protein Kinase C (PKC) | 15[3] |

| Myosin Light Chain Kinase (MLCK) | 68[3] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound

| Kinase | IC50 (µM) |

| Cyclin H/Cdk7 | 6.2[3] |

| Cyclin C/Cdk8 | 47[3] |

Table 3: Kinase Selectivity Profile of this compound at 10 µM

This table presents the percentage of remaining kinase activity in the presence of 10 µM this compound, providing a broader view of its selectivity. Data is sourced from the International Centre for Kinase Profiling.[5]

| Kinase | % Activity Remaining |

| PRK2 | 7 |

| ROCK 2 | 13 |

| RSK1 | 18 |

| AMPK | 19 |

| PKA | 22 |

| MELK | 23 |

| MSK1 | 32 |

| DYRK3 | 34 |

| PKD1 | 39 |

| RSK2 | 39 |

| PKB alpha | 40 |

| BRSK2 | 42 |

| GSK3 beta | 42 |

| S6K1 | 46 |

| MST2 | 51 |

| CDK2-Cyclin A | 52 |

| PHK | 54 |

| PKC alpha | 54 |

| PKB beta | 59 |

| PKC zeta | 61 |

| MNK1 | 63 |

| PRAK | 63 |

| PIM3 | 65 |

| MKK1 | 67 |

| SGK1 | 70 |

| MARK3 | 71 |

| Aurora C | 72 |

| Lck | 72 |

| CSK | 75 |

| CAMKK beta | 76 |

| CHK1 | 77 |

| PLK1 | 77 |

| Aurora B | 79 |

| MNK2 | 79 |

| SmMLCK | 79 |

| PIM1 | 79 |

| CAMKK alpha | 80 |

| PAK5 | 80 |

| p38 delta MAPK | 82 |

| CK2 | 83 |

| PDK1 | 84 |

| NEK6 | 85 |

| CK1 delta | 86 |

| ERK1 | 87 |

| ERK8 | 87 |

| IKK beta | 88 |

| JNK2 | 88 |

| DYRK1A | 90 |

| PAK6 | 91 |

| JNK1 | 92 |

| MAPKAP-K3 | 92 |

| PAK4 | 92 |

| NEK2a | 94 |

| Src | 94 |

| SRPK1 | 94 |

| DYRK2 | 95 |

| ERK2 | 95 |

| CAMK1 | 98 |

| HIPK3 | 98 |

| HIPK2 | 101 |

| p38 gamma MAPK | 103 |

| NEK7 | 104 |

| JNK3 | 107 |

| p38 beta MAPK | 108 |

| PIM2 | 111 |

| CHK2 | 114 |

| p38 alpha MAPK | 114 |

| MAPKAP-K2 | 115 |

| EF2K | 119 |

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the IC50 of this compound against a target protein kinase. This protocol is based on standard kinase assay methodologies and should be optimized for the specific kinase and substrate being investigated.[6][7][8]

3.1. Materials

-

Purified, active protein kinase

-

Specific peptide or protein substrate for the kinase

-

This compound (stock solution in DMSO or water)

-

ATP (stock solution)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-³²P]ATP or fluorescently labeled ATP analog for detection

-

Phosphocellulose paper or other capture method for radiolabeling, or appropriate detection reagents for non-radioactive methods (e.g., ADP-Glo™, HTRF®)[9]

-

Stop solution (e.g., 75 mM phosphoric acid or EDTA)

-

Scintillation counter or fluorescence plate reader

3.2. Assay Procedure

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in the kinase reaction buffer. A typical starting range would be from 100 µM down to 1 nM. Also, prepare a no-inhibitor control (vehicle control, e.g., DMSO).

-

Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

-

Kinase reaction buffer

-

This compound dilutions or vehicle

-

Substrate solution

-

Kinase solution

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Add the ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radiometric method) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[4]

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Detection:

-

Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assays: Follow the manufacturer's instructions for the specific detection kit being used (e.g., measure luminescence for ADP-Glo™ or fluorescence for HTRF®).

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizations

4.1. Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of this compound in inhibiting a protein kinase signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Inhibitor | H-8, Dihydrochloride | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Kinase Selectivity Profile of H-8 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative known primarily as a competitive inhibitor of cyclic nucleotide-dependent protein kinases. Its ability to target the ATP-binding site of these enzymes has made it a valuable tool in dissecting cellular signaling pathways. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental methodologies for its characterization, and visualizations of relevant signaling pathways and workflows.

Kinase Selectivity Profile

The inhibitory activity of this compound has been characterized against a range of protein kinases. The following table summarizes the available quantitative data, primarily presenting inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency.

| Kinase Target | Ki (µM) | IC50 (µM) | Kinase Family |

| Protein Kinase A (PKA) | 1.2 | - | AGC |

| Protein Kinase G (PKG) | 0.48 | - | AGC |

| Protein Kinase C (PKC) | 15 | - | AGC |

| Myosin Light Chain Kinase (MLCK) | 68 | - | CAMK |

| Cyclin C/Cdk8 | - | 47 | CMGC |

| Cyclin H/Cdk7 | - | 6.2 | CMGC |

Data compiled from publicly available sources.

Experimental Protocols

The determination of the kinase selectivity profile of an inhibitor like this compound is crucial for understanding its biological effects. Below is a detailed, generalized protocol for an in vitro kinase assay to determine the IC50 value of an inhibitor. This protocol is based on a luminescence-based ADP detection method, a common and robust method for measuring kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Materials and Reagents:

-

This compound

-

Purified, active protein kinases

-

Kinase-specific peptide substrates

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Experimental Workflow:

Caption: Workflow for in vitro kinase inhibitor profiling.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a series of dilutions of this compound in the kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended to generate a comprehensive dose-response curve. Also, prepare a vehicle control (DMSO or water, depending on the solvent for H-8).

-

Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. The concentration of the kinase and substrate should be optimized for each assay to ensure the reaction is in the linear range.

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the kinase/substrate master mix to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine the potency of ATP-competitive inhibitors.

-

Add 10 µL of the ATP solution to all wells to start the kinase reaction.

-

-

Incubation: Seal the plate and incubate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

-

Signal Detection (using ADP-Glo™ Assay as an example):

-

After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP produced into a luminescent signal.

-

Incubate for another 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

The raw luminescence data is proportional to the amount of ADP produced, and therefore to the kinase activity.

-

Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

-

Signaling Pathway Analysis

This compound is a known inhibitor of the Protein Kinase A (PKA) signaling pathway. PKA is a key regulator of numerous cellular processes, and its activity is primarily controlled by the second messenger cyclic AMP (cAMP).

Caption: The PKA signaling pathway and the inhibitory action of H-8.

Pathway Description:

-

Signal Reception: An extracellular signal, such as a hormone or neurotransmitter, binds to a G protein-coupled receptor (GPCR) on the cell surface.

-

G Protein Activation: This binding activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.

-

Substrate Phosphorylation: The active PKA catalytic subunits can then phosphorylate various downstream targets in the cytoplasm and nucleus. A key nuclear target is the CREB (cAMP response element-binding) protein, which, when phosphorylated, regulates the transcription of target genes.

-

Inhibition by this compound: this compound acts as an ATP-competitive inhibitor of the PKA catalytic subunit, preventing it from phosphorylating its substrates and thereby blocking downstream signaling events.

The inhibition of other kinases such as PKC and CDKs by this compound, albeit at higher concentrations, suggests that this compound may have broader effects on cell signaling, potentially impacting pathways involved in cell proliferation, differentiation, and apoptosis. Further investigation into the cellular consequences of inhibiting these other kinases is warranted to fully elucidate the pharmacological profile of this compound.

H-8 Dihydrochloride: A Technical Guide to its Effects on Cyclic AMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-8 dihydrochloride is a cell-permeable isoquinolinesulfonamide derivative that functions as a reversible, ATP-competitive inhibitor of several protein kinases. It is a valuable tool for researchers studying cellular signaling pathways, particularly the cyclic AMP (cAMP) cascade. This technical guide provides an in-depth overview of the effects of this compound on cAMP signaling, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

The primary mechanism by which this compound affects cAMP signaling is through its potent inhibition of cAMP-dependent Protein Kinase (PKA).[1] In the canonical cAMP pathway, extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. This rise in intracellular cAMP concentration activates PKA by binding to its regulatory subunits, causing the release and activation of the catalytic subunits. Activated PKA then phosphorylates a multitude of downstream target proteins, modulating a wide array of cellular processes. This compound competitively binds to the ATP-binding site of the PKA catalytic subunit, preventing the transfer of phosphate to its substrates and thereby blocking downstream signaling events.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against several protein kinases. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the potency of an inhibitor.

| Kinase | Inhibition Constant (Ki) | Reference |

| Protein Kinase A (PKA) | 1.2 µM | [2] |

| Protein Kinase G (PKG) | 0.48 µM | [2] |

| Protein Kinase C (PKC) | 15 µM | [2] |

| Myosin Light Chain Kinase (MLCK) | 68 µM | [2] |

Kinase Selectivity Profile

To further characterize the specificity of this compound, its inhibitory activity has been assessed against a broader panel of kinases. The following table summarizes the percentage of remaining kinase activity in the presence of 10 µM this compound.

| Kinase | % Activity Remaining | Kinase | % Activity Remaining | Kinase | % Activity Remaining |

| AMPK | 19 | CHK1 | 77 | MST2 | 51 |

| Aurora B | 79 | CHK2 | 114 | NEK2a | 94 |

| Aurora C | 72 | CK1 delta | 86 | NEK6 | 85 |

| BRSK2 | 42 | CK2 | 83 | NEK7 | 104 |

| CAMK1 | 98 | CSK | 75 | PAK4 | 92 |

| CAMKK alpha | 80 | DYRK1A | 90 | PAK5 | 80 |

| CAMKK beta | 76 | DYRK2 | 95 | PAK6 | 91 |

| CDK2-Cyclin A | 52 | DYRK3 | 34 | PDK1 | 84 |

| EF2K | 119 | ERK1 | 87 | PHK | 54 |

| ERK2 | 95 | ERK8 | 87 | PIM1 | 79 |

| GSK3 beta | 42 | HIPK2 | 101 | PIM2 | 111 |

| IKK beta | 88 | HIPK3 | 98 | PIM3 | 65 |

| JNK1 | 92 | JNK2 | 88 | PKA | 22 |

| JNK3 | 107 | JNK3 | 107 | PKB alpha | 40 |

| Lck | 72 | MAPKAP-K2 | 115 | PKB beta | 59 |

| MARK3 | 71 | MAPKAP-K3 | 92 | PKC alpha | 54 |

| MELK | 23 | MKK1 | 67 | PKC zeta | 61 |

| MNK1 | 63 | MNK2 | 79 | PKD1 | 39 |

| MSK1 | 32 | p38 alpha MAPK | 114 | PLK1 | 77 |

| p38 beta MAPK | 108 | p38 delta MAPK | 82 | PRAK | 63 |

| p38 gamma MAPK | 103 | PRK2 | 7 | ROCK 2 | 13 |

| RSK1 | 18 | RSK2 | 39 | S6K1 | 46 |

| SGK1 | 70 | SmMLCK | 79 | Src | 94 |

| SRPK1 | 94 |

Data from the International Centre for Kinase Profiling.[3]

Signaling Pathway Diagrams

Caption: The cAMP signaling pathway and the inhibitory action of this compound on Protein Kinase A (PKA).

Experimental Protocols

In Vitro PKA Activity Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PKA activity kits.

Materials:

-

Purified active PKA

-

PKA substrate-coated microtiter plate

-

This compound stock solution

-

Kinase Assay Dilution Buffer

-

ATP solution

-

Phosphospecific Substrate Antibody

-

Anti-Rabbit IgG:HRP Conjugate

-

TMB Substrate

-

Stop Solution

-

Wash Buffer

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Dilution Buffer.

-

Add 50 µL of Kinase Assay Dilution Buffer to each well of the PKA substrate microtiter plate and incubate for 10 minutes at room temperature. Aspirate the buffer.

-

Add 40 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Add 10 µL of purified active PKA to each well (except for the blank).

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate for up to 90 minutes at 30°C.

-

Stop the reaction by emptying the contents of each well.

-

Wash the wells four times with 100 µL of 1X Wash Buffer.

-

Add 40 µL of Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells four times with 100 µL of 1X Wash Buffer.

-

Add 40 µL of diluted Anti-Rabbit IgG:HRP Conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the wells four times with 100 µL of 1X Wash Buffer.

-

Add 60 µL of TMB Substrate to each well and incubate at room temperature for 30-60 minutes, or until sufficient color develops.

-

Add 20 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.[4]

Cell-Based cAMP Measurement (ELISA)

This protocol provides a general procedure for measuring intracellular cAMP levels in cultured cells treated with this compound.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound stock solution

-

Forskolin (or other adenylyl cyclase activator)

-

Cell Lysis Buffer

-

cAMP ELISA Kit (including anti-cAMP antibody-coated plate, HRP-cAMP conjugate, standards, and substrates)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired pre-incubation time.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. Incubate for the recommended time (e.g., 15 minutes).

-

Aspirate the medium and lyse the cells by adding 100 µL of Cell Lysis Buffer to each well. Incubate for 10 minutes at room temperature.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the following steps: a. Add 75 µL of cell lysate or cAMP standards to the wells of the anti-cAMP antibody-coated plate. b. Add 25 µL of HRP-cAMP conjugate to each well. c. Incubate for 3 hours at room temperature with gentle shaking. d. Wash the wells four times with the provided wash buffer. e. Add the substrate solution and incubate until color develops. f. Add the stop solution.

-

Read the absorbance at 450 nm.[5] The amount of cAMP in the samples is inversely proportional to the signal.

Experimental and Logical Workflows

Caption: A typical experimental workflow for investigating the effects of this compound on cAMP signaling.

Caption: Logical flow of the inhibitory effect of this compound on the cAMP signaling pathway.

Conclusion

This compound is a potent inhibitor of PKA and PKG, making it a valuable pharmacological tool for dissecting the roles of these kinases in the cAMP and cGMP signaling pathways. Its cell permeability allows for its use in both in vitro and cell-based assays. Researchers utilizing this compound should be mindful of its off-target effects on other kinases, particularly at higher concentrations, and include appropriate controls in their experimental designs. The provided protocols and workflows offer a foundation for investigating the intricate effects of this compound on cyclic AMP-mediated cellular processes.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arborassays.com [arborassays.com]

- 3. Inhibitor | H-8, Dihydrochloride | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. abcam.cn [abcam.cn]

H-8 Dihydrochloride: A Technical Guide to its Role in Cellular Signaling

Abstract

H-8 dihydrochloride, a cell-permeable isoquinolinesulfonamide derivative, is a classical research tool used to investigate cellular signaling pathways.[1] It functions as a reversible and ATP-competitive inhibitor of several protein kinases, exhibiting particular potency against cyclic nucleotide-dependent protein kinases.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against key kinases, and its impact on major signaling cascades. Detailed experimental protocols and pathway visualizations are included to support researchers, scientists, and drug development professionals in leveraging this compound for the elucidation of signal transduction mechanisms.

Introduction

This compound, chemically known as N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a synthetic, water-soluble compound widely employed in cell biology and pharmacology.[][5][6] As a member of the isoquinolinesulfonamide family of kinase inhibitors, it has been instrumental in dissecting the roles of Protein Kinase A (PKA) and Protein Kinase G (PKG) in a multitude of cellular processes.[1][] Its ability to permeate cell membranes allows for its use in both in vitro and cell-based assays to probe kinase function in apoptosis, cell cycle regulation, and smooth muscle physiology.[]

Mechanism of Action

The primary mechanism of action for this compound is its function as a reversible, ATP-competitive inhibitor.[2][3] It directly competes with adenosine triphosphate (ATP) for binding to the catalytic domain of target kinases.[1] By occupying the ATP-binding pocket, H-8 prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby blocking the phosphorylation event and inhibiting the downstream signaling cascade. The isoquinoline ring structure is a key feature that facilitates this interaction with the kinase active site.[1]

Quantitative Inhibitory Profile

The efficacy and selectivity of a kinase inhibitor are defined by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). This compound is a potent inhibitor of PKA and PKG, with moderate activity against other kinases such as Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[1][][7] It also affects kinases involved in transcription, such as Cyclin-dependent kinase 7 (Cdk7) and Cdk8.[1][7]

| Kinase Target | Inhibitory Constant (Ki) | IC50 Value | Reference(s) |

| cyclic GMP-dependent Protein Kinase (PKG) | 0.48 µM | - | [1][][7] |

| cyclic AMP-dependent Protein Kinase (PKA) | 1.2 µM | - | [1][][7] |

| Protein Kinase C (PKC) | 15 µM | - | [1][][7] |

| Myosin Light Chain Kinase (MLCK) | 68 µM | - | [1][][7] |

| Cyclin H/Cdk7/p36 CTD Kinase | - | 6.2 µM | [1][7] |

| Cyclin C/Cdk8 CTD Kinase | - | 47 µM | [1][7] |

Core Signaling Pathways Modulated by this compound

The cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous system for transducing extracellular signals. Upon ligand binding to G-protein coupled receptors (GPCRs), adenylyl cyclase is activated, converting ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These subunits then phosphorylate numerous downstream targets. H-8 directly inhibits these catalytic subunits, providing a powerful tool to block this pathway and study its physiological consequences.[]

The cGMP/PKG Signaling Pathway

Similar to the cAMP pathway, the cyclic GMP (cGMP) pathway is critical for processes like smooth muscle relaxation and phototransduction. Signals such as nitric oxide (NO) can activate soluble guanylate cyclase (sGC), which synthesizes cGMP from GTP. cGMP subsequently activates PKG, which phosphorylates targets that often lead to reduced intracellular calcium levels and vasodilation. H-8 is a more potent inhibitor of PKG than PKA, making it particularly useful for studying cGMP-mediated events.[1][7]

Experimental Protocols and Methodologies

Preparation of this compound Stock Solutions

Accurate and consistent preparation of inhibitor stock solutions is crucial for reproducible experimental results.

-

Determine Required Concentration: Decide on the final working concentrations needed for the experiment to calculate the required stock concentration (typically 1-10 mM).

-

Weigh Compound: Carefully weigh the this compound powder (MW: 338.25 g/mol ) in a sterile microfuge tube.

-

Solubilization: Add the appropriate volume of a suitable solvent. H-8 is soluble in DMSO (≥ 20.83 mg/mL), DMF (20 mg/mL), and PBS (pH 7.2, 10 mg/mL).[1][2][3] For cell culture, sterile DMSO is preferred. Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can aid dissolution.[3]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of H-8 against a target kinase.

-

Prepare Reaction Buffer: A typical kinase buffer contains Tris-HCl (pH 7.5), MgCl₂, and DTT.

-

Set Up Reactions: In a microplate, combine the reaction buffer, the specific kinase, a suitable substrate (e.g., histone H1 for PKA), and varying concentrations of this compound (or vehicle control).

-

Initiate Reaction: Start the reaction by adding ATP. Often, [γ-³²P]ATP is used to allow for the detection of substrate phosphorylation.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

-

Detection and Analysis: Separate the reaction products using SDS-PAGE and visualize the phosphorylated substrate via autoradiography, or spot the reaction mixture onto phosphocellulose paper and quantify the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition at each H-8 concentration to determine the IC50 value.

Western Blot Analysis of PKA Activity in Cultured Cells

This method assesses the effect of H-8 on the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), in a cellular context.

-

Cell Culture and Plating: Plate cells (e.g., SKNMC cells) at an appropriate density and allow them to adhere overnight.[8]

-

Serum Starvation: If necessary, starve the cells in a low-serum medium for several hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (or DMSO vehicle control) for 30-60 minutes.

-

Stimulation: Stimulate the cells with a PKA activator, such as Forskolin (e.g., 30 µM for 10 minutes), to induce PKA-mediated phosphorylation.[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-